

EPQpYEEIPIYL: A High-Affinity Ligand for Probing Src Kinase Function

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Compound of Interest

Compound Name: EPQpYEEIPIYL

Cat. No.: B8220887

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Their activity is tightly controlled, and dysregulation is frequently implicated in the progression of various cancers. The phosphopeptide **EPQpYEEIPIYL** has emerged as a potent and specific research tool for investigating the function of SFKs. This synthetic peptide corresponds to a high-affinity binding motif for the Src Homology 2 (SH2) domain of Src family members, acting as an activator by disrupting the autoinhibitory intramolecular interactions that maintain the kinases in an inactive state. This technical guide provides a comprehensive overview of **EPQpYEEIPIYL**, including its properties, mechanism of action, and detailed protocols for its application in studying Src kinase signaling.

Physical and Chemical Properties

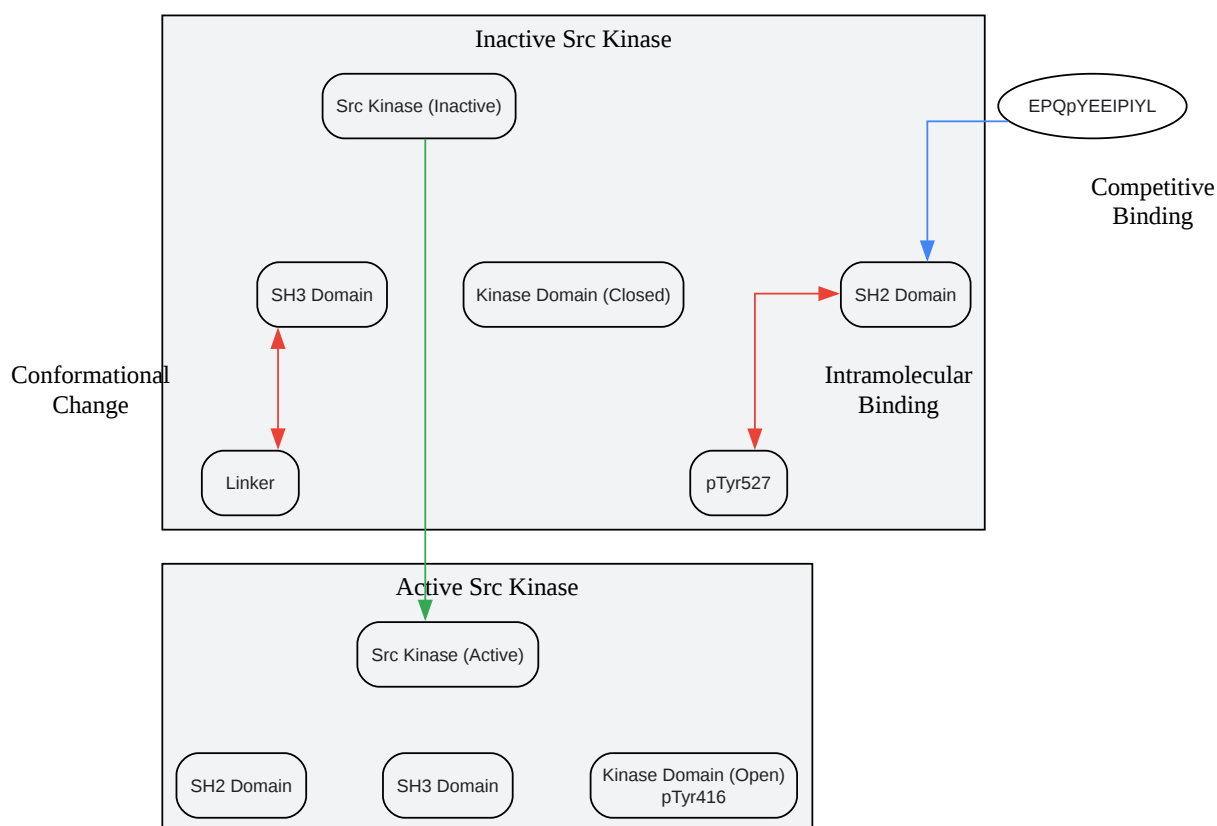
The **EPQpYEEIPIYL** peptide is a synthetic phosphopeptide with the following characteristics:

Property	Value
Full Sequence	Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Tyr-Leu
Molecular Formula	C66H97N12O24P
Molecular Weight	1473.52 g/mol
Purity	Typically ≥95%
CAS Number	147612-86-0
Appearance	White to off-white solid
Solubility	Soluble in water
Storage	Store at -20°C for long-term stability

Mechanism of Action: SH2 Domain-Mediated Activation

Src family kinases are regulated by a sophisticated intramolecular mechanism. In their inactive state, the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527 in c-Src) in the C-terminal tail. This interaction, along with the binding of the SH3 domain to the kinase domain linker, locks the kinase in a closed, inactive conformation.

The **EPQpYEEIPIYL** peptide mimics a high-affinity binding partner for the SH2 domain. By introducing this peptide, it competitively displaces the C-terminal tail from the SH2 domain. This disruption of the autoinhibitory interaction leads to a conformational change, opening up the kinase domain and allowing for autophosphorylation at a key tyrosine residue in the activation loop (Tyr416 in c-Src), resulting in full kinase activation.



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Src Kinase Activation by **EPQpYEEIPIYL**

Binding Affinity of **EPQpYEEIPIYL** to Src Family Kinase SH2 Domains

EPQpYEEIPIYL exhibits high affinity for the SH2 domains of various Src family kinases. This strong and specific interaction is the basis for its utility as a potent activator.

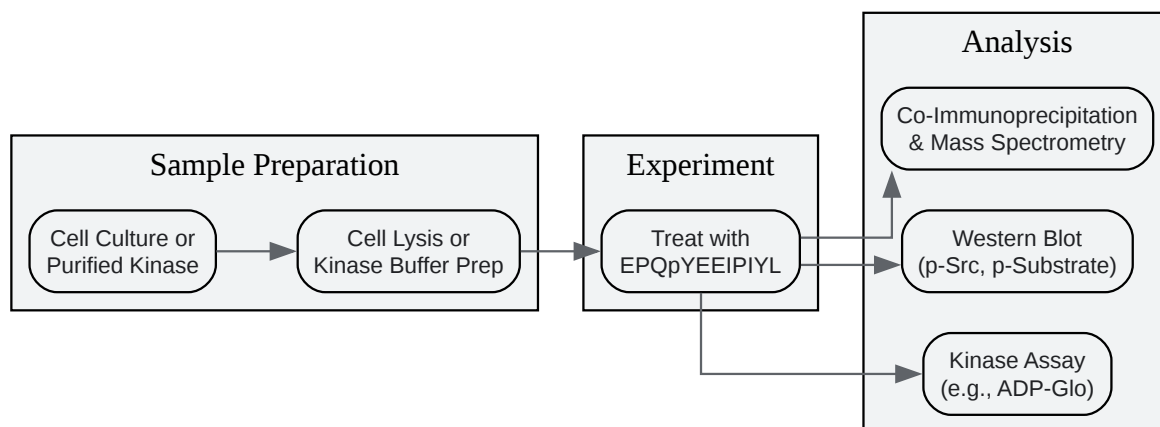
Src Family Kinase	Binding Affinity (Kd)	Reference(s)
Lck	~1 nM	[1]
Src	High Affinity	[2]
Fyn	High Affinity	[2]
Hck	High Affinity	[2]

Note: While specific Kd values for all SFKs are not readily available in the literature, the peptide is widely reported to be a high-affinity ligand for the SH2 domains of this family.

Applications in Research

EPQpYEEIPIYL is a versatile tool for a range of applications aimed at understanding Src kinase function and signaling.

- **In Vitro Kinase Assays:** To directly measure the enzymatic activity of purified Src kinases or Src kinases present in cell lysates.
- **Western Blotting:** To probe for the activation of Src kinases and the phosphorylation of their downstream substrates in cellular models.
- **Co-immunoprecipitation:** To identify proteins that interact with activated Src kinases.



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Experimental Workflow using **EPQpYEEIPIYL**

Experimental Protocols

In Vitro Kinase Assay

This protocol describes the activation of Src kinase in a cell lysate followed by measurement of its activity using a generic kinase substrate.

Materials:

- Cells expressing the Src family kinase of interest
- Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- **EPQpYEEIPIYL** peptide
- Recombinant Src kinase substrate (e.g., a peptide containing a tyrosine phosphorylation site for Src)
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
- ATP
- Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

- Cell Lysate Preparation:
 - Culture cells to the desired confluency.
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold Lysis Buffer.

- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysate.
- Kinase Activation:
 - In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1 mg/mL in Kinase Assay Buffer.
 - Add **EPQpYEEIPIYL** to the lysate at a final concentration of 1-10 μ M.
 - Incubate on ice for 30 minutes to allow for Src kinase activation.
- Kinase Reaction:
 - To the activated lysate, add the Src kinase substrate to a final concentration of 100 μ M.
 - Initiate the kinase reaction by adding ATP to a final concentration of 100 μ M.
 - Incubate the reaction at 30°C for 30-60 minutes.
- Detection:
 - Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the kinase activity detection kit.

Western Blotting for Src Activation

This protocol details the detection of Src activation in cultured cells following treatment with **EPQpYEEIPIYL**.

Materials:

- Cells in culture
- **EPQpYEEIPIYL** peptide (or a cell-permeable version if treating intact cells)
- SDS-PAGE gels and running buffer

- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, and antibodies against phosphorylated downstream targets (e.g., p-FAK, p-paxillin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment:
 - Seed cells and grow to 70-80% confluency.
 - If using a cell-permeable version of **EPQpYEEIPIYL**, treat the cells directly in the culture medium at a concentration of 10-50 μ M for 15-60 minutes.
 - Alternatively, prepare cell lysates as described in the kinase assay protocol and treat the lysate with 1-10 μ M **EPQpYEEIPIYL** for 30 minutes on ice.
- Sample Preparation:
 - Wash cells with ice-cold PBS and lyse in RIPA buffer.
 - Determine protein concentration.
 - Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
- Electrophoresis and Transfer:
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:

- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection:
 - Detect the signal using a chemiluminescent substrate and an imaging system.

Co-immunoprecipitation of Src-Interacting Proteins

This protocol describes the isolation of protein complexes containing activated Src.

Materials:

- Cell lysate containing activated Src (prepared as in the western blot protocol)
- Anti-Src antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., IP lysis buffer)
- Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

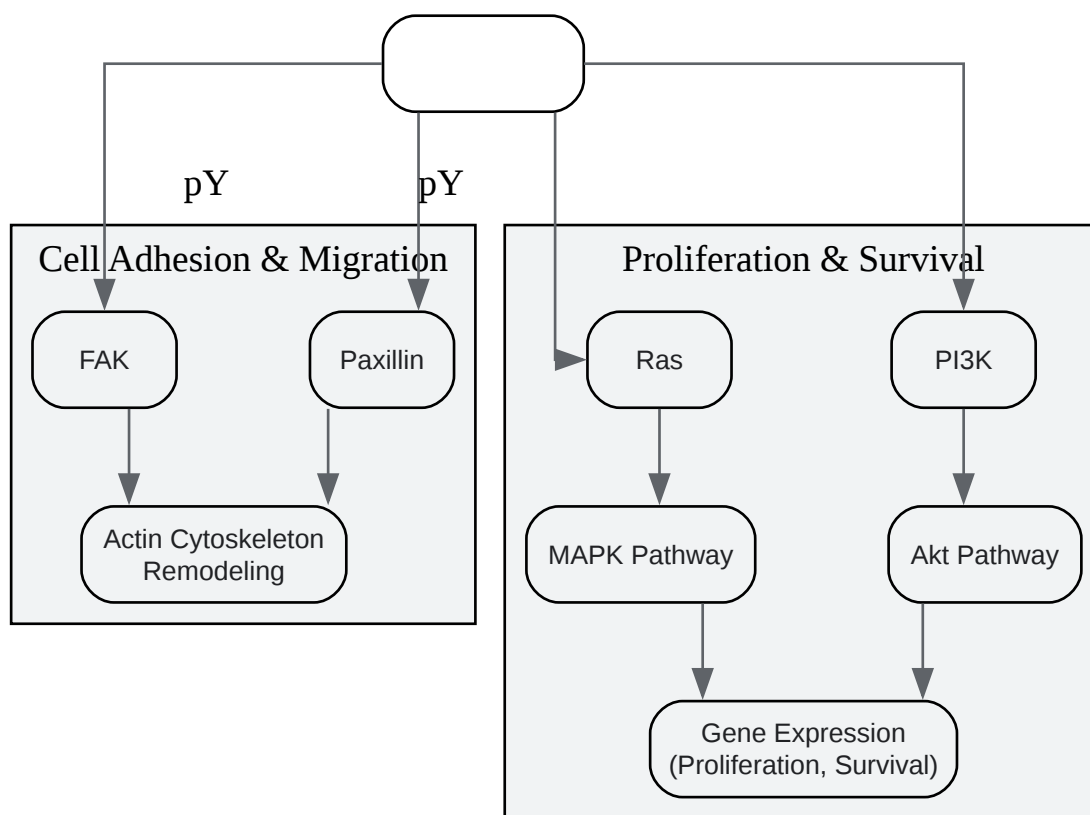
Procedure:

- Immunocomplex Formation:
 - To 1 mg of cell lysate, add 2-5 µg of anti-Src antibody.
 - Incubate with gentle rotation for 2-4 hours at 4°C.
- Capture of Immunocomplex:

- Add 30 μ L of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
- Incubate with gentle rotation for 1 hour at 4°C.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold wash buffer.
- Elution:
 - Elute the protein complexes from the beads by adding 30 μ L of Laemmli buffer and boiling for 5 minutes.
- Analysis:
 - Analyze the eluted proteins by western blotting or mass spectrometry to identify interacting partners.

Downstream Signaling of Activated Src

Once activated by **EPQpYEEIPIYL**, Src kinases phosphorylate a multitude of downstream substrates, initiating signaling cascades that regulate various cellular functions. Key downstream pathways include the activation of focal adhesion kinase (FAK) and paxillin, leading to changes in cell adhesion and migration, and the activation of the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.



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Downstream Signaling of Activated Src

Conclusion

The **EPQpYEEIPIYL** phosphopeptide is an invaluable tool for the study of Src family kinases. Its high affinity and specific mechanism of action allow for the controlled activation of these important signaling molecules, enabling detailed investigation of their regulation, substrate specificity, and downstream signaling pathways. The protocols and information provided in this guide are intended to facilitate the effective use of **EPQpYEEIPIYL** in advancing our understanding of Src kinase biology and its role in health and disease.

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References

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